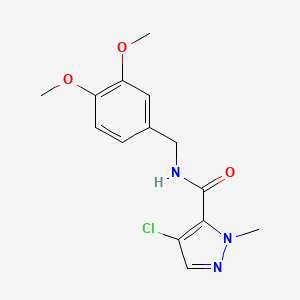
4-chloro-N-(3,4-dimethoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(3,4-dimethoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is known to possess several biochemical and physiological effects, which make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(3,4-dimethoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce oxidative stress in cells. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chloro-N-(3,4-dimethoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its potential to inhibit the growth of cancer cells and improve cognitive function. Additionally, this compound has shown low toxicity in animal studies, making it a promising candidate for further investigation. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on 4-chloro-N-(3,4-dimethoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of research is the development of more efficient synthesis methods to produce this compound in larger quantities. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and neurodegenerative diseases. Finally, studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(3,4-dimethoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with 3,4-dimethoxybenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
4-chloro-N-(3,4-dimethoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has potential applications in various areas of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-chloro-N-[(3,4-dimethoxyphenyl)methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c1-18-13(10(15)8-17-18)14(19)16-7-9-4-5-11(20-2)12(6-9)21-3/h4-6,8H,7H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMFEXCVXAINRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~3~-[(benzylamino)sulfonyl]-N~1~-(2-fluoro-4-methylphenyl)-beta-alaninamide](/img/structure/B5290789.png)
![2-(pyridin-2-ylthio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5290798.png)
![methyl 4-(3-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5290810.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5290822.png)
![4-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride](/img/structure/B5290831.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5290837.png)
![4-(5-{[1-(3-chloro-4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5290839.png)
![3-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5290843.png)
![5-bromo-N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5290850.png)
![methyl 2-[(1-methyl-5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)sulfonyl]benzoate](/img/structure/B5290858.png)

![4-benzyl-5-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5290878.png)


